molecular formula C12H14N4O3S B2963445 3-(1-(2,4-Dimethylthiazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034489-96-6

3-(1-(2,4-Dimethylthiazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2963445
CAS No.: 2034489-96-6
M. Wt: 294.33
InChI Key: GTTDTHLTSXSLAH-UHFFFAOYSA-N
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Description

3-(1-(2,4-Dimethylthiazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound featuring a thiazole ring, an azetidine ring, and an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2,4-Dimethylthiazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the formation of the azetidine ring, and finally the imidazolidine-2,4-dione moiety. Each step requires specific reagents and conditions, such as the use of methanesulfonic acid under reflux conditions for certain cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(1-(2,4-Dimethylthiazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions can vary widely, from room temperature to high-temperature reflux, depending on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(1-(2,4-Dimethylthiazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(2,4-Dimethylthiazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, azetidine derivatives, and imidazolidine-2,4-dione derivatives. Examples include:

  • 2,4-Dimethylthiazole
  • Azetidine-2-carboxylic acid
  • Imidazolidine-2,4-dione

Uniqueness

What sets 3-(1-(2,4-Dimethylthiazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione apart is its unique combination of these three moieties, which imparts distinct chemical and biological properties.

Biological Activity

3-(1-(2,4-Dimethylthiazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multiple steps that include the formation of the thiazole and imidazolidine rings. The compound's molecular formula is C12H14N4O2SC_{12}H_{14}N_{4}O_{2}S, with a molecular weight of approximately 270.33 g/mol.

Key Chemical Information

PropertyValue
Molecular Formula C₁₂H₁₄N₄O₂S
Molecular Weight 270.33 g/mol
IUPAC Name This compound

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that thiazole derivatives possess significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structure suggests potential anticancer activity. Similar imidazolidine derivatives have been evaluated for their ability to inhibit tumor cell proliferation. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through the modulation of cellular pathways involved in cell survival and death .

The proposed mechanism of action for this compound involves interaction with specific molecular targets within cells. The thiazole moiety may enhance the compound's binding affinity to enzymes or receptors involved in disease processes. Additionally, the imidazolidine structure may facilitate interactions that disrupt cellular functions critical for pathogen survival or cancer cell proliferation .

Case Study 1: Antibacterial Activity

A study published in Antibiotics evaluated various thiazole derivatives for their antibacterial efficacy. Among the tested compounds, those with structural similarities to this compound showed MIC values as low as 10 μg/mL against resistant bacterial strains .

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of imidazolidine derivatives, it was found that certain modifications to the thiazole ring significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7). The lead compound demonstrated an IC50 value of 15 µM after 48 hours of treatment .

Properties

IUPAC Name

3-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c1-6-10(20-7(2)14-6)11(18)15-4-8(5-15)16-9(17)3-13-12(16)19/h8H,3-5H2,1-2H3,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTDTHLTSXSLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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